An In-depth Technical Guide to 3-Fluorobenzoyl-CoA
An In-depth Technical Guide to 3-Fluorobenzoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Fluorobenzoyl-Coenzyme A (3-F-Benzoyl-CoA) is a fluorinated analog of Benzoyl-CoA, a central intermediate in the anaerobic metabolism of aromatic compounds.[1] The introduction of a fluorine atom onto the benzene ring provides a valuable tool for studying the mechanisms of enzymes involved in the benzoyl-CoA pathway and for developing potential enzyme inhibitors. This guide provides a comprehensive overview of the structure, properties, synthesis, and biological relevance of 3-Fluorobenzoyl-CoA.
Structure and Physicochemical Properties
3-Fluorobenzoyl-CoA consists of a 3-fluorobenzoyl group linked via a thioester bond to Coenzyme A. The fluorine atom at the meta-position of the benzoyl ring significantly influences the electronic properties of the molecule, making it a useful probe for enzymatic studies.
Chemical Structure:
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IUPAC Name: S-(2-((3-((4-(((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl)methoxy)hydroxyphosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) 3-fluorobenzothioate
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Molecular Formula: C₂₈H₃₉FN₇O₁₇P₃S[2]
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SMILES: CC(C)(COP(O)(OP(O)(OC--INVALID-LINK--([H])--INVALID-LINK--([H])--INVALID-LINK--([H])[C@]1([H])N2C=NC(C2=NC=N3)=C3N)=O)=O)(--INVALID-LINK--([H])/C(O)=N/CC/C(O)=N/CCSC(C4=CC(F)=CC=C4)=O)C[2]
Data Presentation: Physicochemical Properties
The quantitative properties of 3-Fluorobenzoyl-CoA are summarized in the table below. For context, properties of the related precursor, 3-Fluorobenzoyl chloride, are also included.
| Property | 3-Fluorobenzoyl-CoA | 3-Fluorobenzoyl chloride |
| CAS Number | 404355-20-0[2] | 1711-07-5[3] |
| Molecular Weight | 889.63 g/mol | 158.56 g/mol |
| Molecular Formula | C₂₈H₃₉FN₇O₁₇P₃S | C₇H₄ClFO |
| Appearance | Not specified | Clear, colorless liquid |
| Melting Point | Not specified | -30 °C |
| Boiling Point | Not specified | 189 °C |
| Density | Not specified | 1.3 g/cm³ |
| Solubility in water | Not specified | Insoluble (hydrolyzes) |
Synthesis and Experimental Protocols
The synthesis of 3-Fluorobenzoyl-CoA typically involves the activation of 3-fluorobenzoic acid and its subsequent reaction with Coenzyme A. This can be achieved through chemical synthesis or enzymatic catalysis.
Enzymatic Synthesis Protocol
This method utilizes a Benzoate-CoA ligase (EC 6.2.1.25), which catalyzes the formation of a thioester bond between a carboxyl group and Coenzyme A, driven by the hydrolysis of ATP.
Key Reagents and Equipment:
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3-Fluorobenzoic acid
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Coenzyme A (CoA-SH)
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Adenosine triphosphate (ATP)
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Magnesium chloride (MgCl₂)
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Benzoate-CoA ligase (e.g., from Thauera aromatica or Rhodopseudomonas palustris)
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Buffer solution (e.g., Tris-HCl, pH 7.5-8.0)
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Spectrophotometer for monitoring the reaction
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HPLC for purification and analysis
Detailed Methodology:
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Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.8), 10 mM MgCl₂, 5 mM ATP, 1 mM Coenzyme A, and 2 mM 3-Fluorobenzoic acid.
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Enzyme Addition: Initiate the reaction by adding a purified preparation of Benzoate-CoA ligase to the mixture. The specific activity and concentration of the enzyme should be optimized.
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Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C).
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Monitoring the Reaction: The progress of the reaction can be monitored by observing the decrease in the free thiol concentration of Coenzyme A using Ellman's reagent (DTNB) or by a coupled spectrophotometric assay. In a coupled assay, the formation of AMP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm or 365 nm.
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Purification: Upon completion, the reaction mixture is typically purified using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column to isolate the 3-Fluorobenzoyl-CoA product.
Chemical Synthesis Workflow
Chemical synthesis offers an alternative route, often starting from the more reactive 3-fluorobenzoyl chloride.
Caption: Chemical synthesis workflow for 3-Fluorobenzoyl-CoA.
Biological Role and Signaling Pathways
3-Fluorobenzoyl-CoA is primarily of interest as an analog to study the anaerobic benzoyl-CoA degradation pathway . This pathway is a central metabolic route for the breakdown of various aromatic compounds by anaerobic and facultative anaerobic bacteria.
The pathway can be divided into several key stages:
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Activation: Aromatic acids like benzoate are first activated to their corresponding CoA thioesters by a CoA ligase.
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Ring Reduction: The aromatic ring of benzoyl-CoA is dearomatized by Benzoyl-CoA Reductase (BCR) . This is a critical, energy-intensive step. In facultative anaerobes, this reaction is ATP-dependent, coupling the hydrolysis of two ATP molecules to the transfer of two electrons to the benzene ring.
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Ring Cleavage and β-Oxidation: The resulting non-aromatic ring is then hydrated, dehydrogenated, and hydrolytically cleaved. The resulting linear carbon chain is further metabolized via a modified β-oxidation pathway to yield acetyl-CoA, which enters central metabolism.
3-Fluorobenzoyl-CoA can act as a substrate analog for the enzymes in this pathway. Benzoyl-CoA reductase is known to reduce some benzoyl-CoA analogues. Studying how the fluorine substitution affects binding and catalysis can provide insights into the enzyme's mechanism, particularly the electron transfer steps involved in ring reduction.
Diagram of the Anaerobic Benzoyl-CoA Degradation Pathway
Caption: Generalized anaerobic benzoyl-CoA degradation pathway.
